molecular formula C5H9N3O2 B1601635 Methyl 4-azidobutanoate CAS No. 87517-47-3

Methyl 4-azidobutanoate

Cat. No.: B1601635
CAS No.: 87517-47-3
M. Wt: 143.14 g/mol
InChI Key: DPCLJBYTRUAAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-azidobutanoate is an organic compound with the molecular formula C5H9N3O2. It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-azidobutanoate can be synthesized through a multi-step process. One common method involves the conversion of 4-bromobutanoic acid to its methyl ester, followed by substitution of the bromine atom with an azido group. The reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous .

Chemical Reactions Analysis

Ester Hydrolysis to 4-Azidobutanoic Acid

The ester group undergoes alkaline hydrolysis using NaOH in a 1:1 H₂O/MeOH mixture under reflux :

Reaction Pathway
Methyl 4-azidobutanoateNaOH, H2O/MeOH4-Azidobutanoic acid+Methanol\text{Methyl 4-azidobutanoate} \xrightarrow{\text{NaOH, H}_2\text{O/MeOH}} \text{4-Azidobutanoic acid} + \text{Methanol}

Conditions

  • Base: 1.5 equiv. NaOH

  • Time: 3 h

  • Yield: Quantitative

The product, 4-azidobutanoic acid, retains the azido group for subsequent reactions, such as peptide coupling .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in click chemistry via CuAAC with terminal alkynes, forming 1,4-disubstituted triazoles.

Mechanism

  • Copper(I) Activation: Cu(I) coordinates to the azide and alkyne.

  • Cycloaddition: A six-membered copper metallocycle forms, leading to triazole.

Example Reaction
Methyl 4-azidobutanoate+PropyneCu(I)Methyl 4-(1H-1,2,3-triazol-1-yl)butanoate\text{this compound} + \text{Propyne} \xrightarrow{\text{Cu(I)}} \text{Methyl 4-(1H-1,2,3-triazol-1-yl)butanoate}

Applications

  • Bioconjugation of peptides.

  • Polymer functionalization .

Staudinger Reaction

The azido group reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which hydrolyzes to a primary amine:

Reaction Steps

  • R-N3+PPh3R-N=PPh3+N2\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-N=PPh}_3 + \text{N}_2

  • R-N=PPh3+H2OR-NH2+Ph3P=O\text{R-N=PPh}_3 + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{Ph}_3\text{P=O}

Conditions

  • Solvent: THF or dichloromethane

  • Temperature: Room temperature

  • Yield: >90%

This reaction is pivotal for amine synthesis without reducing agents.

Amide Bond Formation

After hydrolysis to 4-azidobutanoic acid, the carboxylic acid is activated (e.g., as an NHS ester) for amide coupling with amines :

Activation Protocol

  • Reagent: N-Hydroxysuccinimide (NHS), DCC

  • Conditions: 0°C to room temperature, 2–4 h

Example
4-Azidobutanoic acid+BenzylamineNHS/DCCN-Benzyl-4-azidobutanamide\text{4-Azidobutanoic acid} + \text{Benzylamine} \xrightarrow{\text{NHS/DCC}} \text{N-Benzyl-4-azidobutanamide}

Applications

  • Synthesis of peptidomimetics .

  • Functionalization of biomolecules.

Alternative Cycloadditions: Ruthenium-Catalyzed Reactions

While CuAAC is predominant, ruthenium catalysts (e.g., Cp*RuCl) enable regioselective formation of 1,5-disubstituted triazoles :

Comparison of Catalysts

CatalystRegioselectivityReaction Time
Cu(I)1,4-Triazole1–2 h
Ru(II)1,5-Triazole6–12 h

This method expands the utility of this compound in materials science .

Scientific Research Applications

Applications in Organic Synthesis

  • Click Chemistry :
    Methyl 4-azidobutanoate is frequently utilized in click chemistry, particularly in the synthesis of diverse bioconjugates. The azide group allows for efficient reactions with alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) process. This method is widely employed to create complex molecular architectures for drug development and materials science.
  • Building Block for Pharmaceuticals :
    The compound serves as a precursor for various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of bioactive molecules, including potential anti-cancer agents and antibiotics.
  • Polymer Chemistry :
    This compound can be used to modify polymers through click reactions, enhancing their properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli.

Case Study 1: Development of Targeted Drug Delivery Systems

A study demonstrated the use of this compound in developing targeted albumin-based nanoplatforms for drug delivery. The azide functionality facilitated the conjugation of therapeutic agents to albumin via click chemistry, resulting in enhanced circulation times and targeted delivery to tumor sites. This approach showed promising results in vivo, indicating potential for clinical applications in cancer therapy .

Case Study 2: Synthesis of Bioconjugates

In another research effort, this compound was employed to synthesize bioconjugates with fluorescent tags for imaging applications. The efficient coupling through CuAAC allowed for the development of probes that could selectively bind to cancer cells, providing a powerful tool for diagnostic imaging .

Mechanism of Action

The mechanism of action of methyl 4-azidobutanoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the synthesis of polymers .

Comparison with Similar Compounds

Methyl 4-azidobutanoate can be compared with other azido compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile reactivity in organic synthesis and materials science. Its ability to form stable triazole rings through click chemistry makes it particularly valuable in various research applications .

Biological Activity

Methyl 4-azidobutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃), which is known for its reactivity in click chemistry, and an ester functional group. Its chemical formula is C₅H₉N₃O₂. The azido group facilitates selective labeling of biomolecules, making it a valuable tool in biological research.

Biological Activity

The biological activity of this compound can be attributed primarily to its azido group, which participates in various reactions that can modify biological macromolecules. This section summarizes key findings from recent research.

Cytotoxicity Studies

Preliminary studies have indicated that derivatives of this compound exhibit varying levels of cytotoxicity. For instance, compounds synthesized through click chemistry involving azides have shown weak cytotoxic effects against cancer cell lines. A study reported cell viability percentages ranging from 50% to 61% for certain triazole derivatives derived from azides, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Research into the antimicrobial properties of this compound has yielded mixed results. While some derivatives demonstrated minimal antimicrobial activity against Gram-positive and Gram-negative bacteria, the azido compound itself has not been extensively tested in this regard. The potential for developing new antimicrobial agents based on its structure remains an area for future exploration .

The mechanism by which this compound exerts its biological effects is largely linked to its ability to engage in click reactions with other biomolecules. This property allows for:

  • Selective Labeling : The azido group can be used to tag proteins or nucleic acids, facilitating studies on molecular interactions within cells.
  • Modulation of Enzyme Activity : The compound may influence enzyme functions by modifying active sites or altering substrate interactions through covalent bonding.

Case Study 1: Click Chemistry Applications

In one notable study, researchers utilized this compound in click chemistry reactions to synthesize fluorescently labeled proteins. The resultant labeled proteins were employed to track cellular processes in live cells, demonstrating the compound's utility in real-time imaging applications.

Case Study 2: Drug Development

Another study explored the potential of this compound derivatives as drug candidates targeting specific pathways involved in cancer progression. The derivatives showed promising results in preclinical models, indicating a need for further investigation into their pharmacokinetics and therapeutic efficacy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that also possess biological activity. The following table summarizes key features of these compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-hydroxybutanoateLacks the azido groupLess reactive; primarily used as a simple hydroxy acid
Ethyl 4-azidobutanoateLacks the hydroxy groupLimited applications in biochemistry
Methyl 3-hydroxybutyrateContains a hydroxy group but no azido functionalityCommonly found in nature; lower reactivity
Ethyl (R)-4-amino-3-hydroxybutanoateContains an amino group instead of an azido groupDifferent reactivity profile; used in amino acid synthesis

This compound stands out due to its combination of both azido and hydroxy functionalities, enhancing its reactivity and versatility compared to these similar compounds.

Future Directions

The ongoing research into this compound highlights its potential applications across various domains including drug development, molecular biology, and materials science. Future studies should focus on:

  • Expanding Antimicrobial Testing : Comprehensive testing against a broader range of pathogens.
  • In Vivo Studies : Evaluating the pharmacological properties and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the detailed mechanisms by which the compound interacts with biological systems.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Methyl 4-azidobutanoate?

this compound is typically synthesized via esterification of 4-azidobutanoic acid with methanol under acidic catalysis. A common method involves refluxing the reactants with sulfuric acid (1–3 mol%) in anhydrous methanol for 6–12 hours, followed by purification via vacuum distillation or column chromatography . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the azide group and monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:4).

Q. How should this compound be characterized to confirm purity and structure?

Characterization involves:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (~δ 3.6 ppm) and a triplet for the azide-terminated methylene group (~δ 3.3 ppm).
  • FT-IR : Confirm the presence of the azide group via a strong absorption band at ~2100 cm⁻¹ .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95% by area normalization) .
    Always compare data with literature values from Reaxys or SciFinder to validate novel compounds .

Q. What stability precautions are necessary for handling this compound?

Due to the azide group’s sensitivity to heat and light:

  • Store at –20°C in amber vials under inert gas (e.g., argon).
  • Avoid prolonged exposure to temperatures >40°C to prevent decomposition into reactive intermediates (e.g., nitrenes).
  • Conduct stability tests via accelerated degradation studies (e.g., 1 week at 40°C) monitored by HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing azide decomposition?

Advanced strategies include:

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% while limiting thermal degradation .
  • Continuous Flow Reactors : Enhance mixing and heat transfer, achieving >90% conversion with 0.5 mol% catalyst (e.g., p-toluenesulfonic acid) .
  • In Situ Monitoring : Use inline FT-IR to track azide consumption and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported kinetic data for azide-alkyne cycloadditions involving this compound?

Contradictions often arise from solvent polarity or catalyst loading variations. To address this:

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, Cu(I) catalyst concentration).
  • Kinetic Modeling : Apply pseudo-first-order kinetics to isolate rate constants for azide vs. alkyne reactivity.
  • Cross-Validate Data : Compare results with computational models (e.g., DFT calculations of transition states) .

Q. What experimental designs are recommended for studying this compound’s reactivity in strain-promoted click chemistry?

  • Variable Steric Environments : Synthesize derivatives with bulky substituents to assess steric effects on reaction rates.
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to evaluate dielectric constant impacts.
  • Competition Experiments : Compare reactivity with other azides (e.g., benzyl azide) under identical conditions to establish relative kinetics .

Q. Data Contradiction Analysis Table

Observation Possible Causes Resolution Methodology
Discrepancies in azide stabilityLight exposure during storageRepeat studies with strict light exclusion
Inconsistent NMR shiftsSolvent impurities or residual waterUse deuterated solvents, dry over MgSO₄
Variable HPLC retention timesColumn degradation or mobile phase pH shiftsStandardize mobile phase (pH 7.0 buffer)

Properties

IUPAC Name

methyl 4-azidobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCLJBYTRUAAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527176
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87517-47-3
Record name Methyl 4-azidobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl-4-bromobutyrate in DMSO (0.6 M) was added with stirring NaN3 (1.5 eq). The suspension was heated (45-50° C., oil bath) with stirring for 5 h. After cooling, H2O was added and the mixture extracted with Et2O. The organic extracts were washed with brine and dried over Na2SO4. The solvent was removed in vacuo and the crude oil used without further purification (99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.